2-(Trichloromethyl)pyridine

Descripción general

Descripción

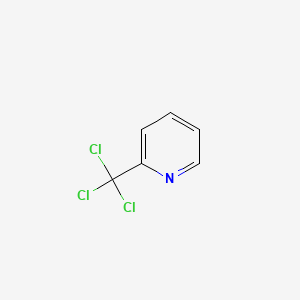

2-(Trichloromethyl)pyridine: is a chemical compound with the molecular formula C6H4Cl3N . It is a derivative of pyridine, where a trichloromethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is often used as an intermediate in the synthesis of other chemicals and as a nitrification inhibitor in fertilizers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trichloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. The process includes the following steps:

Chlorination: 2-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron or zinc chloride.

Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous reactions to ensure safety and efficiency. The process includes:

Water Gasification: Using 2-trichloromethyl as the initial material, water gasification is carried out.

Catalysis: Activated carbon with metal ion oxides (such as iron or zinc) is used as a catalyst, and nitrogen is used as a carrier gas.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trichloromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 6-chloropicolinic acid.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 6-chloropicolinic acid.

Reduction: Various less chlorinated pyridine derivatives.

Substitution: Products depend on the nucleophile used, such as amino or thiol-substituted pyridines.

Aplicaciones Científicas De Investigación

2-chloro-6-(trichloromethyl)pyridine and other 2-chloro-6-(trichloromethyl)pyridine compounds have a variety of applications, mainly as pesticides, germicides, and herbicides .

Pesticide Applications

- 2-chloro-6-(trichloromethyl)pyridine compounds can be used without further modification as pesticides .

- They are effective as nematocides, controlling nematode larvae . For example, complete control of rootknot nematode larvae was achieved after 6 days at 80°F using aqueous compositions of 2-chloro-6-(trichloromethyl)pyridine, 2,3-dichloro-6-(trichloromethyl)pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine, and 2,3,5-trichloro-6-(trichloromethyl)pyridine .

- These compounds also exhibit insecticidal properties, achieving 100% kill rates against house flies and American cockroaches upon contact with compositions containing 500 parts per million by weight of 2-chloro-6-(trichloromethyl) pyridine .

Germicide Applications

- 2-chloro-6-(trichloromethyl)pyridine compounds possess antimicrobial properties and can be used as germicides .

- When 2,3-dichloro-6-(trichloromethyl)pyridine and 3,6-dichloro-2-(trichloromethyl) pyridine were dispersed in malt yeast agar medium at a concentration of 100 parts per million, they completely inhibited the growth of Pullularia pullulans and Candida pelliculosa after incubation at 30°C for three days .

Herbicide Applications

- 2-chloro-6-(trichloromethyl)pyridine compounds are useful as herbicides .

- 2,3,5-bis(trichloromethyl)pyridine compounds are also noted for their herbicidal applications .

- 2-chloro-6-(trichloromethyl)pyridine is effective against plant pests like crabgrass. An aqueous spray containing 4000 parts per million of the compound effectively killed crabgrass .

- Other compounds, such as 3,4,5,6-tetrachloro-2-(trichloromethyl) pyridine, are effective against plant species such as bean, pigweed, and foxtail plants .

Additional Information

- 2-Chloro-6-(trichloromethyl)pyridine is a chlorinated heterocyclic compound belonging to the pyridine family .

- It can be synthesized by photochemical chlorination of lX-PiCOllHB at temperatures between 50 to 150°C .

- Pure culture studies showed that nitrapyrin concentrations less than 10 inhibited the growth of 59 species of bacteria, fungi, and actinomycetes .

- Cosmetic products must be safe, stable, and effective, in accordance with the European Union Directive (1223/2009) .

Mecanismo De Acción

The mechanism of action of 2-(Trichloromethyl)pyridine involves its interaction with nitrifying bacteria, particularly Nitrosomonas europaea . It inhibits the enzyme ammonia monooxygenase , which is responsible for the oxidation of ammonia to hydroxylamine. This inhibition disrupts the nitrification process, reducing the conversion of ammonium to nitrate in soil .

Comparación Con Compuestos Similares

2-Chloro-6-(trichloromethyl)pyridine:

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.

Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.

Uniqueness: 2-(Trichloromethyl)pyridine is unique due to its specific application as a nitrification inhibitor and its role as an intermediate in the synthesis of various chemical compounds. Its ability to inhibit nitrification makes it valuable in agriculture for improving nitrogen use efficiency and reducing environmental impact .

Actividad Biológica

2-(Trichloromethyl)pyridine, also known as nitrapyrin, is a compound that has garnered attention due to its varied biological activities, particularly in agricultural and toxicological contexts. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Chemical Formula : CHClN

- CAS Number : 555-78-0

- Molecular Weight : 195.46 g/mol

Biological Activity Overview

Nitrapyrin is primarily recognized for its role as a nitrification inhibitor in agricultural practices. Its biological activities extend to interactions with various organisms, including bacteria, fungi, and higher animals.

1. Antimicrobial Activity

Nitrapyrin has demonstrated significant antimicrobial properties. Research indicates complete inhibition of growth in various microorganisms at specific concentrations:

| Microorganism | Concentration (ppm) | Effect |

|---|---|---|

| Pullularia pullulans | 100 | Complete inhibition |

| Candida pelliculosa | 100 | Complete inhibition |

Additionally, it has shown efficacy against common pests such as house flies and cockroaches, achieving 100% mortality at concentrations of 500 ppm .

2. Toxicological Studies

Toxicological assessments have revealed mixed results regarding the safety of nitrapyrin:

- In a two-year feeding study with rats, female subjects exhibited an increased incidence of bile duct hyperplasia at higher dietary concentrations (up to 1000 mg/kg) but no significant tumorigenic effects were noted in male rats .

- In mutagenicity tests using Salmonella typhimurium strains, nitrapyrin was found to be weakly mutagenic under certain conditions, indicating potential genotoxicity that warrants caution .

3. Effects on Mammalian Systems

Studies involving mammals have reported various physiological impacts:

- In a long-term study involving rabbits, significant maternal weight gain depression was observed at high doses (30 mg/kg), alongside increased liver weights .

- A notable finding was the increase in crooked hyoid bones in offspring when administered high doses during gestation .

Case Study 1: Agricultural Application

Nitrapyrin is widely used as a fertilizer additive to control nitrification in soil. This application helps maintain soil ammonium nitrogen levels, which is crucial for crop yield optimization. Field studies have shown that its use can lead to improved nitrogen efficiency in crops like corn and wheat.

Case Study 2: Environmental Impact

Research has highlighted the environmental implications of nitrapyrin usage. Its persistence in soil and potential leaching into water sources raises concerns about ecological toxicity. Monitoring studies are necessary to evaluate the long-term effects on soil microbiota and aquatic ecosystems.

Propiedades

IUPAC Name |

2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQJMEHRXVENSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195931 | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-37-1 | |

| Record name | 2-(Trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.